molecular formula C24H17N5O3S B2538872 N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide CAS No. 422278-40-8

N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide

Cat. No. B2538872
CAS RN: 422278-40-8
M. Wt: 455.49
InChI Key: XJLJPDAWVFQENT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives has been explored in recent studies, demonstrating novel methods for creating these compounds with potential medicinal applications. Paper describes an efficient method for synthesizing spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones through the condensation of 4-amino-1-methyl-3-propylpyrazole-5-carboxamide with ketones, using catalytic InCl3 under mild conditions. This method was also applied to create spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-dione, which shows promise in medicinal chemistry due to its anti-proliferative properties against cancer cell lines. Paper presents a one-step preparation of quinazolin-4(3H)-ones from 2-aminobenzamides and orthoesters in the presence of acetic acid. The process involves refluxing in ethanol with varying equivalents of orthoester and acetic acid, depending on the substituents on the benzamide. The reaction conditions can be adjusted for ring-substituted and hindered 2-aminobenzamides, and the workup is straightforward, involving solvent removal and recrystallization or trituration.

Molecular Structure Analysis

The molecular structures of the synthesized quinazolinone derivatives are characterized using various analytical techniques. In paper , the products were characterized by melting point, FT-IR, 1H-NMR, 13C-NMR, and HRMS, ensuring the correct formation of the desired heterocycles. The structural diversity of the synthesized compounds is highlighted by the tolerance of the reaction towards different functionalities on the benzamide, allowing access to a range of quinazolinone structures.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazolinone derivatives are typically condensation reactions under specific conditions. Paper reports the use of catalytic InCl3 for the condensation process, while paper utilizes acetic acid as a catalyst in the presence of orthoesters. The reactions are sensitive to the nature of the starting materials, with substituted benzamides requiring different reaction conditions, such as pressure tube conditions and varying amounts of reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized quinazolinone derivatives are determined by their molecular structure and the substituents present. Paper provides detailed characterization data, including melting points, which can indicate the purity and stability of the compounds. The solubility of the compounds in various solvents, such as ethanol and ether-pentane, is also relevant for their isolation and purification. The presence of different functional groups is confirmed by FT-IR spectroscopy, while the molecular and structural integrity is verified by NMR spectroscopy and HRMS.

Scientific Research Applications

Implication in Medicinal Chemistry

Quinazoline derivatives, including the specified compound, have been extensively studied for their biological activities. These compounds are part of a broader class of fused heterocycles found in more than 200 naturally occurring alkaloids. The stability of the quinazoline nucleus has led researchers to explore its potential as a lead molecule for medicinal agents. For instance, modifications of quinazoline derivatives have shown antibacterial activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This highlights the significance of quinazoline derivatives in the search for new antibiotics to combat resistance (Tiwary et al., 2016).

Applications in Optoelectronics

Research on quinazoline derivatives has expanded beyond medicinal chemistry to include applications in optoelectronics. These compounds, along with pyrimidine derivatives, have been utilized in the synthesis of materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Such derivatives have been used in fabricating organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, indicating the versatility of quinazoline derivatives in the development of advanced materials (Lipunova et al., 2018).

Optical Sensing Applications

Quinazoline and pyrimidine derivatives have also found applications in the development of optical sensors. Due to their ability to form coordination and hydrogen bonds, these compounds are suitable for use as sensing probes. This versatility is crucial for the synthesis of optical sensors, highlighting the broad range of applications beyond their well-documented biological and medicinal uses (Jindal & Kaur, 2021).

properties

IUPAC Name

N-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O3S/c30-21-14-17(25-20-12-6-7-13-28(20)21)15-33-24-26-19-11-5-4-10-18(19)23(32)29(24)27-22(31)16-8-2-1-3-9-16/h1-14H,15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLJPDAWVFQENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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